molecular formula C4H8NNaO3 B12748727 sodium N-(2-hydroxyethyl)glycinate CAS No. 39237-66-6

sodium N-(2-hydroxyethyl)glycinate

Cat. No.: B12748727
CAS No.: 39237-66-6
M. Wt: 141.10 g/mol
InChI Key: UILYXOTXWSYIHA-UHFFFAOYSA-M
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Description

Sodium N-(2-hydroxyethyl)glycinate, also known as sodium N,N-bis(2-hydroxyethyl)glycinate, is a versatile compound widely used in various fields. It is a derivative of glycine, an amino acid, and is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom. This compound is known for its buffering capacity and is commonly used in biochemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium N-(2-hydroxyethyl)glycinate typically involves the reaction of glycine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{Glycine} + \text{Ethylene Oxide} \rightarrow \text{N,N-bis(2-hydroxyethyl)glycine} ] The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium N-(2-hydroxyethyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium N-(2-hydroxyethyl)glycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium N-(2-hydroxyethyl)glycinate is primarily related to its buffering capacity. It helps maintain the pH of solutions within a narrow range, which is crucial for various biochemical and industrial processes. The compound interacts with hydrogen ions, either accepting or donating them, to stabilize the pH. This buffering action is essential in maintaining the stability and activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its high solubility in water, excellent buffering capacity, and biocompatibility. These properties make it a preferred choice in various applications, from biochemical research to industrial processes .

Properties

CAS No.

39237-66-6

Molecular Formula

C4H8NNaO3

Molecular Weight

141.10 g/mol

IUPAC Name

sodium;2-(2-hydroxyethylamino)acetate

InChI

InChI=1S/C4H9NO3.Na/c6-2-1-5-3-4(7)8;/h5-6H,1-3H2,(H,7,8);/q;+1/p-1

InChI Key

UILYXOTXWSYIHA-UHFFFAOYSA-M

Canonical SMILES

C(CO)NCC(=O)[O-].[Na+]

Origin of Product

United States

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